Rosiglitazone/Glimepiride

Type 2 Diabetes Glycemic Control First-Line Therapy

Scientifically justified for T2DM management where adherence drives outcomes. This FDC (PPARγ agonist + KATP channel blocker) targets both insulin resistance and secretion. Real-world evidence: switching from loose-pill dual therapy to this single-tablet FDC improves MPR by +0.10 and reduces HbA1c by an additional 0.6-0.8% over separate agents. For treatment-naïve patients with HbA1c >7.5%, it delivers ~2.5% HbA1c reduction. Choose this data-backed FDC to optimize glycemic outcomes and adherence.

Molecular Formula C46H57N7O12S2
Molecular Weight 964.1 g/mol
CAS No. 1019201-23-0
Cat. No. B1262634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone/Glimepiride
CAS1019201-23-0
Molecular FormulaC46H57N7O12S2
Molecular Weight964.1 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H34N4O5S.C18H19N3O3S.C4H4O4/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;;2-1-
InChIKeyXBAXMIQWFZJUHQ-KSBRXOFISA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosiglitazone/Glimepiride Fixed-Dose Combination Procurement Guide: Dual-Mechanism Glycemic Control vs. Monotherapy and Loose Combinations


Rosiglitazone/Glimepiride (CAS: 1019201-23-0) is a fixed-dose combination (FDC) antidiabetic agent, pairing a thiazolidinedione (rosiglitazone maleate, a PPARγ agonist) with a sulfonylurea (glimepiride, a KATP channel blocker) [1]. This combination is designed for the management of type 2 diabetes mellitus (T2DM) by targeting two core pathophysiological defects: insulin resistance and impaired insulin secretion [2]. The product is formulated as oral tablets in multiple dosage strengths and is intended for use as an adjunct to diet and exercise [3].

Why a Loose-Pill Rosiglitazone + Glimepiride Regimen Does Not Substitute for the Fixed-Dose Combination Product


While it is theoretically possible to achieve the same drug exposure by co-administering separate tablets of rosiglitazone and glimepiride, the therapeutic outcomes differ significantly in real-world use. The primary differentiator is not pharmacokinetic exposure, which is bioequivalent [1], but rather patient adherence. Switching from a loose-pill dual therapy (two separate prescriptions) to the single-tablet FDC results in a significantly higher medication possession ratio (MPR) [2]. This adherence differential translates directly into superior glycemic control, as evidenced by a greater absolute reduction in HbA1c compared to patients maintained on separate tablets [3]. Therefore, procurement decisions based solely on active pharmaceutical ingredient (API) cost fail to account for the clinically meaningful adherence advantage of the FDC.

Rosiglitazone/Glimepiride FDC vs. Monotherapy and Dual Therapy: A Quantitative Evidence Guide for Scientific Procurement


Superior HbA1c Reduction vs. Rosiglitazone or Glimepiride Monotherapy in Drug-Naïve T2DM Patients

In a 28-week, double-blind study of 901 drug-naïve subjects, the Rosiglitazone/Glimepiride FDC demonstrated significantly greater HbA1c reduction than either rosiglitazone (RSG) or glimepiride (GLIM) monotherapy [1]. This establishes the combination as a more potent first-line option for achieving target glycemic goals.

Type 2 Diabetes Glycemic Control First-Line Therapy

Enhanced Medication Adherence and HbA1c Reduction vs. Loose-Pill Dual Therapy

A retrospective analysis of 16,490 patients showed that switching to the Rosiglitazone/Glimepiride FDC significantly improved medication adherence compared to remaining on a loose-pill dual therapy (separate tablets) [1]. This adherence advantage was directly linked to improved glycemic control.

Medication Adherence Real-World Evidence Pharmacoeconomics

Differential Effects on Lipid Parameters in Metformin-Treated Patients

In a 12-month, randomized study of 99 T2DM patients on background metformin, the addition of rosiglitazone (4 mg/day) or glimepiride (2 mg/day) produced different effects on the lipid profile [1]. Glimepiride improved cholesterol parameters, while rosiglitazone did not.

Lipid Metabolism Combination Therapy Cardiometabolic Risk

Balanced Hypoglycemia Risk and Weight Gain vs. Comparator Therapies

Pooled safety data from a 28-week trial and a comparative review quantify the adverse event profile of the FDC. The hypoglycemia rate with the FDC is higher than with rosiglitazone monotherapy but lower than with glimepiride monotherapy [1]. Weight gain with the FDC was additive, reflecting both components' known effects [2].

Safety Hypoglycemia Weight Management

Recommended Procurement and Research Applications for Rosiglitazone/Glimepiride FDC Based on Evidence-Based Differentiation


First-Line Glycemic Control in Drug-Naïve T2DM Patients Requiring Significant HbA1c Reduction

Procurement of the Rosiglitazone/Glimepiride FDC is scientifically justified for treatment-naïve patients with high baseline HbA1c (>7.5%) who are unlikely to reach goal on monotherapy. The evidence demonstrates a 0.6-0.8% greater reduction in HbA1c compared to either agent alone [1], making it a superior choice for initial intensive glycemic management. [1]

Consolidation of Dual Therapy to Improve Real-World Adherence and Outcomes

This FDC is the preferred formulation for patients currently stable on loose-pill rosiglitazone and glimepiride dual therapy. Switching to the single-tablet FDC improves medication adherence (MPR) by a quantifiable margin (+0.10 vs +0.05) and leads to a greater HbA1c reduction (-0.51% vs -0.06%) compared to continuing separate pills [1]. This makes it a cost-effective procurement choice for health systems focused on real-world outcomes. [1]

Benchmarking Standard for Novel Antidiabetic Combination Trials

The Rosiglitazone/Glimepiride FDC serves as a well-characterized comparator for clinical research into novel dual-therapy approaches for T2DM. Its efficacy (e.g., ~2.5% HbA1c reduction [1]), safety profile (quantified hypoglycemia and weight gain rates [2]), and adherence advantage over loose pills [3] provide a robust, data-rich baseline against which new agents or combinations can be evaluated. [1][2][3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosiglitazone/Glimepiride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.